REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10][CH2:11]O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[N:24]1C=CC=C[CH:25]=1>>[CH3:25][NH:24][CH2:11][CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)CCO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the pyridine was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether
|
Type
|
WASH
|
Details
|
washed successively with 5% hydrochloric acid, water, and 5% sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left 5.93 g of crude 3-benzofuranethanol, p-toluenesulfonate which
|
Type
|
TEMPERATURE
|
Details
|
was heated with 8 g of methylamine in 25 ml of tetrahydrofuran to 100° for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The crude amine so obtained
|
Type
|
DISTILLATION
|
Details
|
was short-path distilled (bath 120°, 0.5 micron)
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC1=CC2=C(O1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.17 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |